molecular formula C9H14N2O2S3 B7092859 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane

3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane

Cat. No.: B7092859
M. Wt: 278.4 g/mol
InChI Key: KWMLPCNADYWYMR-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane typically involves the reaction of 2,4-dimethyl-1,3-thiazole with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 1,3-thiazinane to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents and reagents is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane is unique due to the presence of both the thiazole and thiazinane rings, as well as the sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,3-thiazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S3/c1-7-9(15-8(2)10-7)16(12,13)11-4-3-5-14-6-11/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMLPCNADYWYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)N2CCCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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